molecular formula C9H4Cl2N2O2 B3034507 1,3-Dichloro-5-nitroisoquinoline CAS No. 18203-64-0

1,3-Dichloro-5-nitroisoquinoline

Cat. No. B3034507
CAS RN: 18203-64-0
M. Wt: 243.04 g/mol
InChI Key: RCRDYTXSRVCIHW-UHFFFAOYSA-N
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Description

The compound 1,3-Dichloro-5-nitroisoquinoline is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse range of biological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of 1-chloromethyl-5-nitroisoquinoline, a related compound, involves a multi-step process starting from 2-phenylethylamine, which includes acetylation, a modified Bischler-Napieralski reaction using polyphosphoric acid, dehydrogenation, nitration, and free radical chlorination . This synthesis pathway highlights the intricate procedures often required to produce specific nitroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial in determining their chemical reactivity and interaction with other molecules. Crystal structure studies of isoquinoline with nitrobenzoic acid derivatives have revealed that these compounds form hydrogen-bonded units, which can significantly influence their physical and chemical properties . The presence of nitro groups and other substituents can also affect the electronic distribution within the molecule, which is essential for understanding its reactivity.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions. For example, the reaction of N-nitroso-tetrahydroisoquinolines with base can lead to the formation of dihydroisoquinolines, demonstrating the reactivity of the nitroso group in isoquinoline compounds . Additionally, the electron transfer reactions in 5-nitroisoquinolines, such as the reaction with 2-nitropropane anion, show the potential of these compounds to undergo redox processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitro and chloro substituents is likely to affect its photophysical properties, as seen in related compounds where nitro- or amino- substituents on the isoquinoline ring can lead to photoinitiating systems with high polymerization efficiency under various light conditions . The electron-withdrawing effects of the nitro group and the electron-donating effects of other substituents can also impact the compound's acidity, basicity, solubility, and stability.

Scientific Research Applications

Electron Transfer Reactions

1,3-Dichloro-5-nitroisoquinoline has been explored in the context of electron transfer reactions. For example, 1-Chloromethyl-5-nitroisoquinoline, a related compound, has shown unique reactivity with 2-nitropropane anion, indicating its potential in alkylating agents and in synthesizing new compounds with antineoplastic properties. This reactivity is significant in understanding electron transfer mechanisms in medicinal chemistry (Vanelle et al., 1994).

Reaction Mechanisms

The compound's reaction with 2-nitropropane anion, leading to the formation of 1-isopropylidenemethyl-5-nitroisoquinoline, highlights its role in SRN1 and ERC1 mechanisms. These findings are essential for understanding the inhibitory effects of various agents on this reaction and contribute to the broader knowledge of organic reaction mechanisms (Vanelle et al., 1994).

Amination Reactions

Research has explored the amination of this compound and related compounds. This process involves transforming nitro compounds to their amino analogs, a crucial step in synthesizing various pharmaceuticals and biologically active molecules (Woźniak & Nowak, 1994).

Synthesis of Novel Compounds

The synthesis of new compounds using this compound as a starting material has been documented. This includes the development of novel acyl transfer catalysts, illustrating the compound's utility in creating new chemical entities with potential applications in various fields, including pharmaceuticals (Chen Pei-ran, 2008).

Topoisomerase Poisons

Research on indenoisoquinoline topoisomerase I poisons has shown that replacing certain toxicophores with functional groups like this compound can retain biological activity while potentially minimizing safety risks. This is particularly relevant in the context of cancer therapeutics (Beck et al., 2015).

Vibrational Spectra and Molecular Structures

The vibrational spectra and molecular structures of 5-nitroisoquinoline and its complexes have been studied, providing insights into how such compounds interact at the molecular level. Understanding these interactions is crucial in fields like materials science and molecular biology (Yurdakul, Badoğlu, & Güleşci, 2015).

Safety and Hazards

1,3-Dichloro-5-nitroisoquinoline is classified as a hazardous substance. It has a signal word of “Danger” and belongs to Hazard Class: 6.1. The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Mechanism of Action

Target of Action

This compound belongs to the class of isoquinolines, which are known to interact with a variety of biological targets

Mode of Action

Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The presence of the nitro group and the dichloro substituents may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Isoquinolines are known to be involved in a variety of biological processes, including DNA intercalation, inhibition of enzyme activity, and modulation of receptor function . The nitro and dichloro substituents may influence the compound’s involvement in these pathways.

Pharmacokinetics

The compound’s molecular weight (24305 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could influence its absorption and distribution .

Result of Action

Given its structural features, it may exert its effects through interactions with DNA or proteins, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 1,3-Dichloro-5-nitroisoquinoline may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.

Biochemical Analysis

Biochemical Properties

1,3-Dichloro-5-nitroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in studying enzyme-substrate interactions and drug metabolism.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, the compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and enzyme activity . For instance, by inhibiting cytochrome P450 enzymes, this compound can prevent the metabolism of certain drugs, leading to increased drug levels and potential toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds . The compound’s inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels. This interaction is particularly important in the context of drug metabolism and the study of drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, its localization within the mitochondria can impact mitochondrial function and energy production

properties

IUPAC Name

1,3-dichloro-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-8-4-6-5(9(11)12-8)2-1-3-7(6)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRDYTXSRVCIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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